molecular formula C9H10ClN5O5 B12297154 2-Amino-3-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]propanoic acid;hydrochloride

2-Amino-3-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]propanoic acid;hydrochloride

Cat. No.: B12297154
M. Wt: 303.66 g/mol
InChI Key: NKFVSANWNYYLLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]propanoic acid;hydrochloride is a compound known for its fluorescent properties. It is often used in various scientific research applications due to its ability to act as a fluorescent tracer.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]propanoic acid;hydrochloride typically involves the reaction of 4-nitro-2,1,3-benzoxadiazole with an amino acid derivative under specific conditions. The reaction is carried out in a solvent such as dimethyl sulfoxide (DMSO) or ethanol, and the product is purified through crystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]propanoic acid;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include derivatives with modified functional groups, which can be used for further applications in research and industry .

Scientific Research Applications

Mechanism of Action

The compound exerts its effects through its fluorescent properties. When exposed to specific wavelengths of light, it emits fluorescence, which can be detected and measured. This property is utilized in various assays and imaging techniques to study biological and chemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]propanoic acid;hydrochloride is unique due to its specific structure, which allows it to be used in a wide range of applications, from chemical reactions to biological imaging. Its versatility and high fluorescence efficiency make it a valuable tool in scientific research .

Properties

Molecular Formula

C9H10ClN5O5

Molecular Weight

303.66 g/mol

IUPAC Name

2-amino-3-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]propanoic acid;hydrochloride

InChI

InChI=1S/C9H9N5O5.ClH/c10-4(9(15)16)3-11-5-1-2-6(14(17)18)8-7(5)12-19-13-8;/h1-2,4,11H,3,10H2,(H,15,16);1H

InChI Key

NKFVSANWNYYLLB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])NCC(C(=O)O)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.